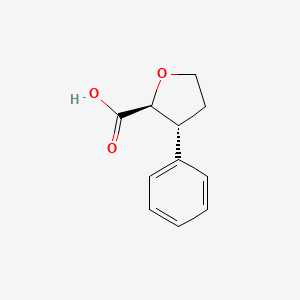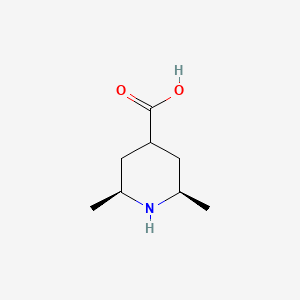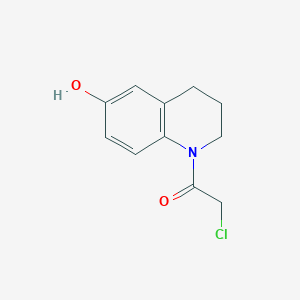
methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate (MDTC) is a chemical compound that has been widely studied in recent years due to its unique properties and potential applications. It is a structural isomer of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylic acid (MDTCA) and is a member of the thiophene family of compounds. MDTC has been found to have a wide range of applications, from industrial applications to biomedical applications.
科学研究应用
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been studied extensively in recent years due to its unique properties and potential applications. It has been found to have a wide range of applications, from industrial applications to biomedical applications. For example, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been used in the synthesis of various organic compounds and has been found to be a promising candidate for the development of new drugs. In addition, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been studied for its potential use as a biosensor and as a drug delivery system.
作用机制
The exact mechanism of action of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate is still being studied, but it is believed that it acts as an electron acceptor, which allows it to interact with biological molecules. In addition, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been found to be capable of forming covalent bonds with proteins, which could be used to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate are still being studied, but it has been found to have an effect on the activity of enzymes, hormones, and other molecules in the body. For example, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been found to increase the activity of certain enzymes, such as acetylcholinesterase, and to decrease the activity of other enzymes, such as caspase-3. In addition, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been found to have an effect on the expression of certain genes, such as those involved in inflammation and cancer.
实验室实验的优点和局限性
The advantages of using methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate in lab experiments are that it is relatively easy to synthesize and is relatively stable. Furthermore, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been found to have a wide range of biological activities, making it a useful tool for studying biological systems. However, there are some limitations to using methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate in lab experiments. For example, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate can be toxic in high concentrations, so it should be used with caution.
未来方向
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has a wide range of potential applications, and there are many future directions for research. For example, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate could be used to develop new drugs or to modulate the activity of existing drugs. In addition, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate could be used as a biosensor or as a drug delivery system. Finally, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate could be used to study the biochemical and physiological effects of other compounds, such as hormones or proteins.
合成方法
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate can be synthesized from methyl 4-methyl-2,5-dihydrothiophene-2-carboxylic acid (methyl 4-methyl-2,5-dihydrothiophene-2-carboxylateA) by a three-step process. First, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylateA is reacted with sodium hydroxide to form methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate sodium salt. The sodium salt is then reacted with acetic acid to form methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate. Finally, the product is purified by recrystallization.
属性
IUPAC Name |
methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5-3-6(10-4-5)7(8)9-2/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJCTJHBDUQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(SC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

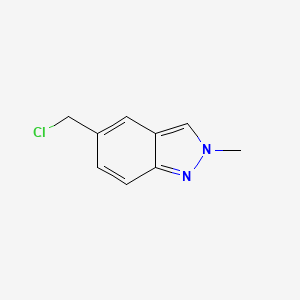

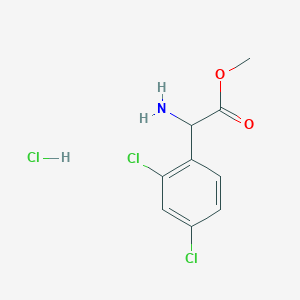
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
